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Introduction
NR-V04 is a first-in-class proteolysis-targeting chimera (PROTAC) that potently and selectively

degrades the nuclear receptor subfamily 4 group A member 1 (NR4A1).[1][2][3][4][5][6] NR4A1

is a key transcription factor that plays a critical role in maintaining an immunosuppressive tumor

microenvironment (TME).[1][5][7] By mediating the degradation of NR4A1, NR-V04 has

demonstrated significant potential as a novel cancer immunotherapy agent.[1][3][4][5][6][8]

Preclinical studies have shown that NR-V04 monotherapy can lead to robust tumor inhibition

and even complete tumor eradication in various cancer models.[1][3][4][5] This document

provides detailed application notes and protocols for the use of NR-V04, with a particular focus

on its synergistic potential when combined with other immunotherapy agents.

Mechanism of Action of NR-V04
NR-V04 is a heterobifunctional molecule that consists of a ligand for NR4A1 and a ligand for

the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a linker.[9] This design allows

NR-V04 to induce the formation of a ternary complex between NR4A1 and VHL, leading to the

polyubiquitination of NR4A1 and its subsequent degradation by the proteasome.[8] The

degradation of NR4A1 by NR-V04 has been shown to have profound immunomodulatory

effects within the TME.[1][4][5]

The key mechanistic effects of NR-V04 include:
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Induction of Tumor-Infiltrating B cells: NR-V04 treatment leads to a significant increase in

tumor-infiltrating B cells, particularly plasmablasts, which are associated with a favorable

prognosis.[3][8]

Enhancement of CD8+ T cell Function: By degrading NR4A1, which is known to be elevated

in exhausted CD8+ T cells, NR-V04 can potentially rescue the cytotoxic function of these

critical anti-tumor immune cells.[1]

Reduction of Myeloid-Derived Suppressor Cells (MDSCs): NR-V04 has been shown to inhibit

monocytic MDSCs, a cell population that significantly contributes to immune suppression

within the TME.[1][3][8]

Signaling Pathway of NR-V04 Action
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NR-V04 mechanism of action and its impact on the tumor microenvironment.
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While preclinical data on NR-V04 combination therapies are still emerging, the mechanism of

action of NR-V04 provides a strong rationale for its use in combination with other

immunotherapy agents, particularly immune checkpoint inhibitors (ICIs) such as anti-PD-1/PD-

L1 and anti-CTLA-4 antibodies.

Rationale for Combination Therapy:

Synergistic Immune Activation: NR-V04 enhances the infiltration and function of effector

immune cells (B and T cells) within the tumor. ICIs, in turn, release the brakes on these

activated immune cells, allowing for a more potent and durable anti-tumor response.

Overcoming Resistance to ICIs: A significant portion of patients do not respond to ICI

monotherapy, often due to an immune-excluded or "cold" tumor microenvironment. By

increasing the infiltration of immune cells, NR-V04 can potentially convert these "cold"

tumors into "hot" tumors, thereby sensitizing them to the effects of ICIs.

Targeting PD-L1 Expression: Studies with NR4A1 antagonists have shown that inhibition of

NR4A1 can lead to the degradation of PD-L1 on tumor cells.[10] This suggests that NR-V04
may not only enhance the immune response but also directly target a key mechanism of

immune evasion, providing a dual benefit when combined with anti-PD-1/PD-L1 therapies.

Data Presentation
In Vitro Degradation of NR4A1 by NR-V04

Cell Line NR-V04 DC50 Treatment Time

CHL-1 (Human Melanoma) 228.5 nM[2][4][7] 16 hours[2][4][7]

A375 (Human Melanoma) 518.8 nM[2][4][7] 16 hours[2][4][7]

In Vivo Efficacy of NR-V04 Monotherapy
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Tumor Model Treatment Regimen Outcome

MC38 (Colon

Adenocarcinoma)
1.8 mg/kg, i.p., twice weekly[8]

Significant tumor growth

inhibition[8]

Yummer1.7 (Melanoma) 1.8 mg/kg, i.p., twice weekly[8]
Significant tumor growth

inhibition[8]

B16F10 (Melanoma) 1.8 mg/kg, i.p., twice weekly[8]
Significant tumor growth

inhibition[8]

Immunomodulatory Effects of NR-V04 in B16F10
Melanoma Model

Immune Cell Population Change with NR-V04 Treatment

Tumor-Infiltrating B cells (B220+) Increased from 14.7% to 30.1%[8]

Monocytic MDSCs Significantly reduced[1][5]

Splenic CD8+ Effector Memory T cells Significantly increased[8]

Experimental Protocols
Protocol 1: In Vivo Combination Therapy in a Syngeneic
Mouse Model
This protocol outlines a study to evaluate the synergistic anti-tumor efficacy of NR-V04 in

combination with an anti-PD-1 antibody in a syngeneic mouse model of colon cancer.
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Study Setup

Treatment Phase

Analysis

Day 0:
Subcutaneous inoculation
of MC38 tumor cells into

C57BL/6 mice

Day 7:
Tumor measurement and
randomization of mice into

treatment groups

Day 7-21:
Treatment administration

Group 1:
Vehicle Control

Group 2:
NR-V04 (1.8 mg/kg, i.p., 2x/week)

Group 3:
Anti-PD-1 Ab (10 mg/kg, i.p., 2x/week)

Group 4:
NR-V04 + Anti-PD-1 Ab

Ongoing:
Tumor volume and body

weight measurement (2x/week)

Day 21 (or earlier if humane endpoints are met):
Euthanasia and tumor/spleen collection

Flow cytometry analysis of
tumor-infiltrating lymphocytes

Immunohistochemistry of
tumor sections

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15603368?utm_src=pdf-body-img
https://www.benchchem.com/product/b15603368?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC
[pmc.ncbi.nlm.nih.gov]

2. blog.championsoncology.com [blog.championsoncology.com]

3. miltenyibiotec.com [miltenyibiotec.com]

4. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer
Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

5. rupress.org [rupress.org]

6. biorxiv.org [biorxiv.org]

7. researchgate.net [researchgate.net]

8. benchchem.com [benchchem.com]

9. Tumor-infiltrating lymphocyte flow cytometry [bio-protocol.org]

10. A Bis-Indole-Derived NR4A1 Antagonist Induces PD-L1 Degradation and Enhances
Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Utilizing NR-V04 in
Combination with Immunotherapy Agents]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15603368#using-nr-v04-in-combination-with-other-
immunotherapy-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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